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Compound of Interest

Compound Name: h15-LOX-2 inhibitor 3

Cat. No.: B15576506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported potency of a representative potent

human 15-lipoxygenase-2 (h15-LOX-2) inhibitor, MLS000327069 (referred to herein as a key

example of a potent inhibitor from recent studies), against other known inhibitors of the

enzyme. The data presented is compiled from published research and is intended to serve as a

resource for the independent verification and comparison of inhibitor efficacy.

Comparative Potency of h15-LOX-2 Inhibitors
The following table summarizes the reported potency of various h15-LOX-2 inhibitors. The data

is extracted from primary research articles, providing a basis for comparing their relative

efficacies. It is important to note that direct comparison of IC₅₀ values should be done with

caution, as experimental conditions can vary between studies.
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Inhibitor ID
Chemical
Class

Potency
(IC₅₀/Kᵢ)

Inhibition
Type

Selectivity Reference

MLS0003270

69

Imidazole-

based

IC₅₀ = 0.34 ±

0.05 µM
Mixed

>50-fold vs

h5-LOX, h12-

LOX, h15-

LOX-1, COX-

1, COX-2

[1]

MLS0003271

86

Imidazole-

based

IC₅₀ = 0.53 ±

0.04 µM, Kᵢc

= 0.80 ± 0.05

µM

Mixed

>50-fold vs

h5-LOX, h12-

LOX, h15-

LOX-1, COX-

1, COX-2

[1]

MLS0003272

06

Imidazole-

based

IC₅₀ = 0.87 ±

0.06 µM
Mixed

>50-fold vs

h5-LOX, h12-

LOX, h15-

LOX-1, COX-

1, COX-2

[1]

MLS0005450

91

1,3,4-

Oxadiazole

IC₅₀ = 2.6

µM, Kᵢ = 0.9 ±

0.4 µM

Mixed

~20-fold vs 5-

LOX, >50-fold

vs 12-LOX,

~40-fold vs

15-LOX-1

[1][2]

MLS0005369

24
1,2,4-Triazole

IC₅₀ = 3.1

µM, Kᵢ = 2.5 ±

0.5 µM

Competitive

>30-fold vs 5-

LOX, >50-fold

vs 12-LOX,

~20-fold vs

15-LOX-1

[1][2]

Compound

10

Virtual

Screen Hit

Kᵢ = 16.4 ±

8.1 µM
Mixed

Not fully

characterized
[3][4][5]

Compound

13

Virtual

Screen Hit

Kᵢ = 15.1 ±

7.6 µM
Mixed

Not fully

characterized
[3][4][5]

NDGA Catechol
IC₅₀ = 11.0 ±

0.7 µM
Redox Non-selective [1][2]
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Compound

27d

6,7-

dihydroxyisofl

avan

IC₅₀ = 8 µM Not specified Non-selective [1]

Experimental Protocols for Potency Determination
The most common method for determining the potency of h15-LOX-2 inhibitors is a UV-Vis

spectrophotometric assay. This assay measures the enzymatic activity of h15-LOX-2 by

monitoring the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid

(15-HpETE), from the substrate arachidonic acid. This product has a characteristic absorbance

at 234 nm.

Key Experimental Parameters:

Enzyme: Purified recombinant human 15-LOX-2.

Substrate: Arachidonic acid (typically around 10 µM).

Buffer: HEPES or sodium phosphate buffer at a physiological pH (e.g., pH 7.5).[1]

Detergent: A non-ionic detergent like Triton X-100 (e.g., 0.01%) is often included to maintain

enzyme stability and solubility of the substrate and inhibitor.[1]

Detection: The increase in absorbance at 234 nm is monitored over time using a UV-Vis

spectrophotometer.[6][7]

Inhibitor Preparation: Inhibitors are typically dissolved in DMSO to create stock solutions,

which are then diluted into the assay buffer.[6]

Data Analysis: The initial rates of the reaction are measured at various inhibitor

concentrations. The IC₅₀ value, which is the concentration of inhibitor required to reduce the

enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[2]

Experimental Workflow for h15-LOX-2 Inhibition
Assay
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The following diagram illustrates the typical workflow for determining the potency of an h15-

LOX-2 inhibitor using a UV-Vis spectrophotometric assay.
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Caption: Workflow for determining h15-LOX-2 inhibitor potency.

Signaling Pathway Context
h15-LOX-2 is an enzyme in the lipoxygenase family that catalyzes the dioxygenation of

polyunsaturated fatty acids. Its primary substrate in humans is arachidonic acid, which is

converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This product can then be

further metabolized to other signaling molecules that are involved in various physiological and

pathological processes, including inflammation and cancer.[2] The inhibition of h15-LOX-2 is a

therapeutic strategy being explored for diseases where its activity is dysregulated.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15576506?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arachidonic Acid

h15-LOX-2

15(S)-HpETE

h15-LOX-2 Inhibitor

Downstream Metabolites

Biological Effects
(e.g., Inflammation)

Click to download full resolution via product page

Caption: Inhibition of the h15-LOX-2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Verification of h15-LOX-2 Inhibitor
Potency: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576506#independent-verification-of-the-reported-
potency-of-h15-lox-2-inhibitor-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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